Naphthalene-2-carboxamidine HOAc

Catalog No.
S6641960
CAS No.
1171591-83-5
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-2-carboxamidine HOAc

CAS Number

1171591-83-5

Product Name

Naphthalene-2-carboxamidine HOAc

IUPAC Name

acetic acid;naphthalene-2-carboximidamide

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H10N2.C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,(H3,12,13);1H3,(H,3,4)

InChI Key

BVWJEYPANVGLJK-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N

Canonical SMILES

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N

Naphthalene-2-carboxamidine HOAc, with the molecular formula C₁₃H₁₂N₂O₂, is a white crystalline solid that belongs to the family of guanidine compounds. It is derived from naphthalene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. Despite its association with naphthalene, Naphthalene-2-carboxamidine HOAc possesses unique molecular characteristics that make it a promising scaffold for the synthesis of biologically active compounds. The compound features both polar (carboxamide) and nonpolar (naphthalene) functional groups, rendering it amphiphilic and capable of interacting with various biomolecules through hydrophobic or hydrophilic interactions .

Typical of amides and guanidines. Key reactions include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of naphthalene-2-carboxylic acid and guanidine.
  • Condensation Reactions: It can react with various electrophiles to form substituted derivatives, which may enhance its biological activity.
  • Cyclization: Naphthalene-2-carboxamidine HOAc may also engage in cyclization reactions to form heterocyclic compounds, which are often of interest in medicinal chemistry.

Naphthalene-2-carboxamidine HOAc exhibits a range of biological activities:

  • Antitumor Activity: Studies indicate that it can inhibit the proliferation of human cancer cells by inducing apoptosis and causing cell cycle arrest.
  • Antibacterial Properties: The compound shows significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity: It has been reported to possess antifungal properties against various fungal strains.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory effects, although the underlying mechanisms are still under investigation.

Several methods exist for synthesizing Naphthalene-2-carboxamidine HOAc:

  • Guanidine Reaction: Reacting 2-naphthoic acid with guanidine in the presence of an acidic catalyst.
  • Cyanamide Method: The reaction of naphthalene with cyanamide followed by hydrolysis and amidation.
  • Direct Amidation: Using acyl chloride derivatives of naphthalene to directly form the carboxamide under controlled conditions.

Characterization techniques such as proton nuclear magnetic resonance (1H-NMR), Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are typically employed to confirm the structure of synthesized compounds .

Naphthalene-2-carboxamidine HOAc has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing novel drug candidates targeting cancer, bacterial infections, and inflammatory diseases.
  • Agriculture: The compound is explored as an antimicrobial agent for crop protection against pathogens.
  • Materials Science: It can be utilized as a precursor for creating functional materials applicable in electronics and catalysis.

Research on Naphthalene-2-carboxamidine HOAc's interactions focuses on its binding capabilities with biological macromolecules. Studies often employ techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to analyze how the compound interacts with proteins and nucleic acids. These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with Naphthalene-2-carboxamidine HOAc. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Naphthalene-2-carboxamideC₁₁H₉NOLacks the amidine group; primarily studied for its amide functionality.
GuanidineCH₅N₅A simpler structure; widely used in agriculture and pharmaceuticals.
Naphthalenesulfonic acidC₁₁H₈O₃SContains a sulfonic acid group; used in dye manufacturing and as a surfactant.

Naphthalene-2-carboxamidine HOAc is unique due to its dual functional groups (carboxamide and naphthalene), which provide distinct chemical reactivity and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types